![molecular formula C8H10ClNS B13167050 4-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13167050.png)
4-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole is an organic compound that features a thiazole ring substituted with a chloromethylcyclopropyl group Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a chloromethylcyclopropane derivative with a thioamide in the presence of a base. The reaction conditions often require an inert atmosphere and moderate temperatures to ensure the formation of the thiazole ring without unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
4-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or amino derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the thiazole ring.
科学研究应用
4-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The thiazole ring can also participate in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole
- 4-([1-(Chloromethyl)cyclopropyl]methyl)-1-methyltriazole
- 4-([1-(Chloromethyl)cyclopropyl]methyl)oxane
Uniqueness
4-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethylcyclopropyl group enhances its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C8H10ClNS |
|---|---|
分子量 |
187.69 g/mol |
IUPAC 名称 |
4-[[1-(chloromethyl)cyclopropyl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C8H10ClNS/c9-5-8(1-2-8)3-7-4-11-6-10-7/h4,6H,1-3,5H2 |
InChI 键 |
ODIKQQOKCWNHDZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC2=CSC=N2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13166979.png)
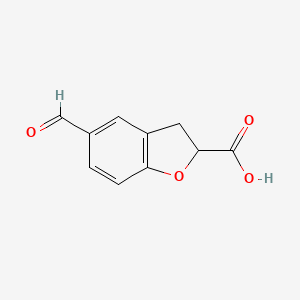
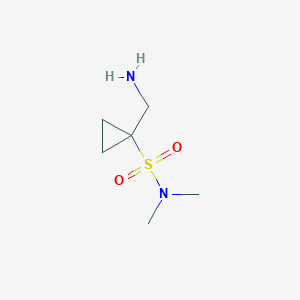
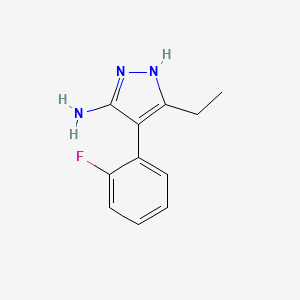
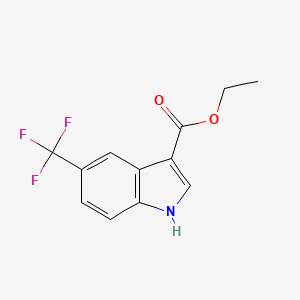
![2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13167004.png)
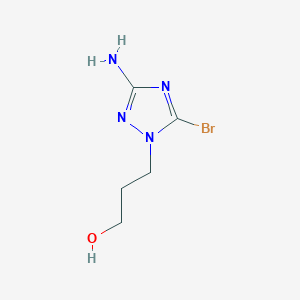

![8-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B13167019.png)
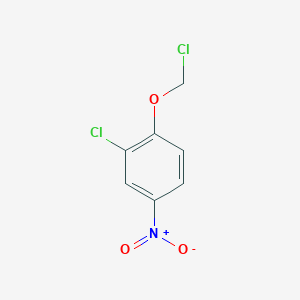
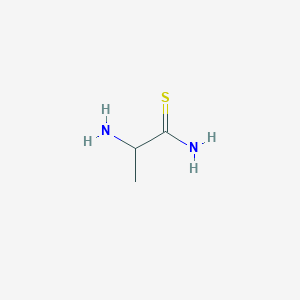
![3-ethoxy-N-propylspiro[3.4]octan-1-amine](/img/structure/B13167038.png)

